molecular formula C15H17NO B1393493 N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine CAS No. 1219155-16-4

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine

Cat. No.: B1393493
CAS No.: 1219155-16-4
M. Wt: 227.3 g/mol
InChI Key: LWRSYTAVKJOXTB-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine is a secondary amine characterized by a phenoxyphenyl group attached to an ethylamine backbone with a methyl substituent on the nitrogen atom. Its structure comprises a 4-phenoxyphenyl moiety linked via a two-carbon chain to a methylated amine group.

Properties

IUPAC Name

N-methyl-2-(4-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-12-11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRSYTAVKJOXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine typically involves the alkylation of primary amines or the reduction of nitriles and amides. One common method is the N-alkylation of primary amines using alkyl halides in the presence of a base. Another approach involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

In industrial settings, the production of secondary amines like this compound often involves catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the reduction of nitriles or amides under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines with different degrees of substitution.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or tertiary amines. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine serves as a precursor for synthesizing biologically active compounds, particularly phenoxy acetamide derivatives. These derivatives have demonstrated a range of pharmacological activities, including analgesic effects comparable to paracetamol. The compound's ability to modulate biological pathways makes it a valuable candidate for drug development aimed at treating pain and other conditions.

Cancer Research
In oncology, derivatives of this compound are being investigated as potential inhibitors of DNA damage response (DDR) pathways crucial for cancer cell survival. Structural optimization strategies have led to the synthesis of compounds that exhibit significant inhibitory activity against various cancer cell lines, suggesting their potential as novel anticancer agents.

Organic Synthesis

Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing heterocyclic compounds such as 4-hydroxy-2-quinolones, which are significant in drug research due to their diverse biological activities. Various synthetic methodologies are employed to construct these compounds, indicating the versatility of this compound as a building block in organic synthesis.

Regiocontrolled Synthesis
Advanced synthetic techniques using this compound allow for the regioselective synthesis of substituted imidazoles, which are key components in functional molecules used across various applications. This capability enhances its utility in developing new materials and pharmaceuticals.

Neuropsychopharmacology

This compound is also explored for its neuroprotective properties. It has been utilized in synthesizing azo dyes and dithiocarbamates with various industrial applications, showcasing its potential beyond medicinal uses.

Industrial Applications

The compound's utility extends into industrial chemistry, where it serves as a starting material for producing various chemical compounds used in manufacturing dyes and other chemicals. The synthesis process includes forming Schiff bases followed by reduction, highlighting its relevance in industrial applications.

Data Table: Summary of Applications

Field Application Key Findings
Medicinal ChemistryDrug DevelopmentAnalgesic properties comparable to paracetamol
Cancer ResearchDDR InhibitionSignificant inhibitory activity against cancer cell lines
Organic SynthesisHeterocyclic Compound SynthesisVersatile building block for pharmaceuticals
NeuropsychopharmacologyNeuroprotective AgentsPotential use in treatments for neurodegenerative diseases
Industrial ChemistryProduction of Dyes and ChemicalsKey role in manufacturing processes

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of derivatives synthesized from this compound, researchers utilized MTT assays to evaluate cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their viability as therapeutic agents in cancer treatment.

Case Study 2: Pain Management

Another research initiative focused on developing phenoxy acetamide derivatives from this compound aimed at pain management. The study found that some derivatives provided analgesic effects comparable to established pain relievers, indicating a promising avenue for further pharmaceutical exploration.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various physiological processes .

Comparison with Similar Compounds

Key Observations:

Phenoxy vs.

Ethyl vs. Benzyl Chains: The ethyl chain in the target compound may confer greater conformational flexibility than the rigid benzyl group in N-Methyl-N-(4-phenoxybenzyl)amine, affecting receptor interaction profiles .

Biological Activity: While N-Methyltyramine (hydroxyl-substituted) exhibits sympathomimetic effects, the phenoxy-substituted target compound lacks documented activity, suggesting substituent-driven divergence in pharmacological behavior .

Physicochemical Properties

  • Melting Points: Nitro-substituted analogues (e.g., N-methyl-2-(2-methyl-4-nitrophenyl)ethan-1-amine) exhibit higher melting points (68–69°C) due to polar nitro groups, whereas methoxy- or phenoxy-substituted amines are often oils (e.g., N-Methyl-4-methoxyphenethylamine) .
  • Solubility: Phenoxy groups may reduce water solubility compared to methoxy derivatives, as seen in N-Methyltyramine (hydroxyl group enhances polarity) .

Biological Activity

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine (commonly referred to as compound 1) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study: Prostate Cancer Cells

  • A study utilizing the sulforhodamine B (SRB) assay demonstrated that this compound exhibits significant antitumor activity against PC-3 prostate cancer cells. The study found that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through the downregulation of alpha1D- and alpha1B-adrenoceptors, which are implicated in cell proliferation and survival .

2. Antibacterial Activity

This compound has also shown promising antibacterial properties. It was tested against several strains, including Escherichia coli and Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
S. aureus50 µg/mL

The compound exhibited inhibition zones comparable to standard antibiotics, indicating its potential as an antibacterial agent .

3. Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory activity. It appears to inhibit key inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound is thought to be mediated through its interaction with various receptors and enzymes:

  • Adenosine Receptors : The compound may modulate adenosine receptor activity, which is crucial in inflammation and tumorigenesis .
  • Cell Cycle Regulation : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Research Findings

Research continues to explore the full therapeutic potential of this compound. Notable findings include:

  • Inhibition of Cancer Cell Growth : Studies indicate that at concentrations ranging from 25 µM to 100 µM, the compound significantly inhibits tumor growth in vitro .
  • Synergistic Effects with Other Agents : Preliminary findings suggest that combining this compound with other chemotherapeutics may enhance its efficacy against resistant cancer types .

Q & A

Q. What are the common synthetic routes for N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine, and how can reaction conditions be optimized?

Methodological Answer: A prevalent method involves amination of organolithium intermediates. For example, methyllithium-alkoxyamine reagents can displace alkoxide groups to yield secondary amines. Key steps include:

  • Reagent selection : Use methyllithium with N-methoxyamine derivatives to avoid nitrene intermediates (retention of the N-methyl group supports an SN2-like mechanism) .
  • Optimization : Control temperature (<0°C for lithiation), solvent (THF or ether for stability), and stoichiometry (1:1 molar ratio of organolithium to methoxyamine).
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

Q. How can spectroscopic techniques be employed to characterize the structural integrity of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl groups at δ ~2.3 ppm and aromatic protons at δ ~6.8–7.5 ppm). NOESY can verify spatial proximity of the phenoxyphenyl and ethyl groups .
  • X-ray crystallography : Resolve bond angles and stereochemistry. For example, crystal structures of similar amines show dihedral angles of 85–90° between aromatic rings .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 270.16 for C16_{16}H19_{19}NO) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound using organolithium reagents?

Methodological Answer: Byproducts often arise from competing pathways:

  • Lithium alkoxyamide intermediates : Trapping experiments (e.g., deuteration or quenching with electrophiles) can confirm intermediates. For instance, acetyl chloride yields N-acetylated derivatives, supporting a lithium alkoxyamide pathway .
  • Inter-/intramolecular competition : Dilithiation of brominated precursors may lead to intramolecular cyclization (e.g., indoline formation) or intermolecular coupling. Isotopic labeling (e.g., 15^{15}N) distinguishes pathways .
  • Mitigation : Use sterically hindered bases (e.g., LDA) to suppress side reactions.

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability assays : Conduct accelerated degradation studies (e.g., 40–80°C, pH 1–13). Monitor decomposition via HPLC or LC-MS. For example, tertiary amines are prone to oxidation at high pH, forming N-oxides .
  • Kinetic analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life. Activation energy (Ea_a) calculations differentiate hydrolysis vs. oxidative pathways.
  • Storage recommendations : Stabilize in acidic buffers (pH 4–6) at –20°C to minimize decomposition .

Q. What methodologies are recommended for impurity profiling and quantification in this compound samples?

Methodological Answer:

  • HPLC-DAD/UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Detect impurities at λ = 255 nm (phenolic/aromatic absorption) .
  • Validation parameters : Assess linearity (R2^2 >0.999), LOD/LOQ (<0.1%), and precision (RSD <2%).
  • Impurity identification : Compare retention times with synthetic standards (e.g., N-demethylated analogs or phenoxyphenyl hydrolysis products). MS/MS fragmentation confirms structures .

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